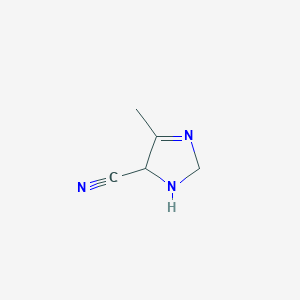
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds under mild conditions and can include a variety of functional groups . Another method involves the rearrangement of amidines and ketones under transition-metal-free conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of commercially available starting materials, such as amidines and ketones, allows for cost-effective production. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a wide range of functionalized imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-2-methyl-1H-imidazole: This compound shares a similar structure but lacks the nitrile group.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: This compound has a phenylmethyl group instead of a methyl group.
Uniqueness: 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized imidazoles .
Eigenschaften
CAS-Nummer |
141690-51-9 |
|---|---|
Molekularformel |
C5H7N3 |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
4-methyl-2,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C5H7N3/c1-4-5(2-6)8-3-7-4/h5,8H,3H2,1H3 |
InChI-Schlüssel |
JEUUDKDSQIAAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCNC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)






![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

